molecular formula C9H6Br2O4 B1359704 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66411-17-4

6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1359704
CAS RN: 66411-17-4
M. Wt: 337.95 g/mol
InChI Key: YAQJEXMCCBHATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, also known as DBDC-5-COOH, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 439.98 g/mol and a melting point of 136-138°C. DBDC-5-COOH is used as a reagent in the synthesis of various compounds, as a catalyst in catalytic reactions, and as a tool to study the structure and function of proteins. Moreover, its biochemical and physiological effects make it a valuable tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-inflammatory Activity : Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, including derivatives like 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds have demonstrated comparable potency to known anti-inflammatory agents such as Ibuprofen (Vazquez, Rosell, & Pujol, 1996).

  • Anticonvulsant Activity : Research indicates the potential for derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid to exhibit anticonvulsant activity. This suggests the broader applicability of related compounds, including 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, in neurological research (Arustamyan et al., 2019).

  • Antibacterial and Antifungal Agents : Certain derivatives of 2,3-dihydro-1,4-benzodioxin, such as N-substituted benzenesulfonamide derivatives, have shown potential as antibacterial and antifungal agents, highlighting the significance of this chemical structure in the development of new therapeutic agents (Abbasi et al., 2017).

  • Biofilm Inhibition : Studies have identified compounds derived from 1,4-benzodioxin, such as N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, as effective in inhibiting bacterial biofilms, suggesting a potential role in combating biofilm-associated infections (Abbasi et al., 2020).

  • Anti-Diabetic Agents : Compounds structurally related to 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic properties, indicating the scope of this chemical structure in diabetes research and treatment (Abbasi et al., 2023).

properties

IUPAC Name

6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c10-4-3-5-8(15-2-1-14-5)6(7(4)11)9(12)13/h3H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQJEXMCCBHATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=C(C=C2O1)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633408
Record name 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

CAS RN

66411-17-4
Record name 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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